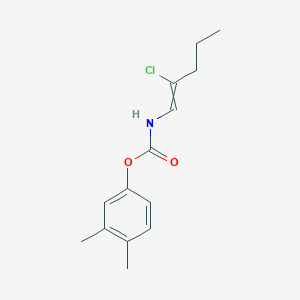
3,4-Dimethylphenyl (2-chloropent-1-en-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethylphenyl (2-chloropent-1-en-1-yl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a carbamate group attached to a 3,4-dimethylphenyl ring and a 2-chloropent-1-en-1-yl chain, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl (2-chloropent-1-en-1-yl)carbamate typically involves the reaction of 3,4-dimethylphenyl isocyanate with 2-chloropent-1-en-1-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethylphenyl (2-chloropent-1-en-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Azides, nitriles, or other substituted derivatives.
Aplicaciones Científicas De Investigación
3,4-Dimethylphenyl (2-chloropent-1-en-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethylphenyl (2-chloropent-1-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dimethylphenyl (2-chloropropyl)carbamate
- 3,4-Dimethylphenyl (2-chlorobutyl)carbamate
- 3,4-Dimethylphenyl (2-chlorohexyl)carbamate
Uniqueness
3,4-Dimethylphenyl (2-chloropent-1-en-1-yl)carbamate is unique due to its specific structural features, including the 2-chloropent-1-en-1-yl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
88309-81-3 |
|---|---|
Fórmula molecular |
C14H18ClNO2 |
Peso molecular |
267.75 g/mol |
Nombre IUPAC |
(3,4-dimethylphenyl) N-(2-chloropent-1-enyl)carbamate |
InChI |
InChI=1S/C14H18ClNO2/c1-4-5-12(15)9-16-14(17)18-13-7-6-10(2)11(3)8-13/h6-9H,4-5H2,1-3H3,(H,16,17) |
Clave InChI |
QGWDDNQHJJXRKX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=CNC(=O)OC1=CC(=C(C=C1)C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















